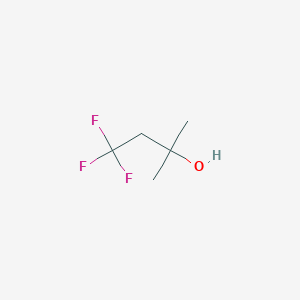
4,4,4-trifluoro-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-trifluoro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-methylbutan-2-ol typically involves the reaction of 2-methyl-2-butene with trifluoroacetic acid in the presence of a catalyst. The reaction proceeds through the addition of trifluoroacetic acid to the double bond of 2-methyl-2-butene, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-trifluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 4,4,4-trifluoro-2-methyl-2-butanone.
Reduction: The compound can be reduced to form the corresponding alkane, 4,4,4-trifluoro-2-methylbutane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or other nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: 4,4,4-trifluoro-2-methyl-2-butanone
Reduction: 4,4,4-trifluoro-2-methylbutane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, making it a valuable tool in biochemical studies. The compound can modulate the activity of enzymes by altering their conformation and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-2-butanone
Uniqueness
4,4,4-trifluoro-2-methylbutan-2-ol is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a wider range of applications in research and industry .
Propriétés
Formule moléculaire |
C5H9F3O |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-4(2,9)3-5(6,7)8/h9H,3H2,1-2H3 |
Clé InChI |
JAEXQVDCHANQSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(F)(F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














